NCI-60 Multi-Tumor Antiproliferative Potency Profile
Among the 2-oxoindolin-3-ylidene thiazole series, the most potent analogs demonstrate a > 15-fold range in mean growth inhibition across the NCI-60 cell line panel, a critical discriminator for broad-spectrum anticancer activity. The top-performing compound 4d achieves a mean growth inhibition of 148.27%, which is 1.1-fold higher than 4c (135.32%) and 1.9-fold higher than the lowest-ranked potent compound 6c (78.46%). The target compound belongs to this same chemical series and is structurally positioned as a key intermediate for optimizing this antitumor potency spectrum [1].
| Evidence Dimension | Mean Growth Inhibition (%) across NCI-60 cell line panel |
|---|---|
| Target Compound Data | Not directly reported; belongs to the 2-oxoindolin-3-ylidene thiazole series [1] |
| Comparator Or Baseline | Compound 4d: 148.27%; Compound 4c: 135.32%; Compound 4l: 126.16%; Compound 4b: 118.86%; Compound 6c: 78.46% |
| Quantified Difference | Up to 1.9-fold difference in mean growth inhibition among structurally related analogs (4d vs 6c) |
| Conditions | National Cancer Institute (NCI) Developmental Therapeutics Program, single-dose (10 μM) screen against 60 human cancer cell lines |
Why This Matters
The broad range in potency among close analogs means a general 'in-class' purchase is unlikely to replicate the target compound's specific antitumor profile without validation.
- [1] El-Mokadem, A. F., Abd El-Gaber, M. K., Chung, P. H., Koh, S.-B., Hassan, H. Y., & Youssef, A. F. (2025). Design, synthesis, molecular modeling, and antiproliferative evaluation of new 2-oxoindolin-3-ylidene thiazole derivatives. RSC Medicinal Chemistry, Advance Article. https://doi.org/10.1039/D5MD00332F View Source
